molecular formula C9H7ClN2O2 B6612737 5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene CAS No. 188028-20-8

5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene

Cat. No.: B6612737
CAS No.: 188028-20-8
M. Wt: 210.62 g/mol
InChI Key: LSZUWOCBOHNBNK-UHFFFAOYSA-N
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Description

This tricyclic heterocyclic compound features a fused benzimidazole core with dioxane and diaza rings, substituted by a chlorine atom at position 3. Its IUPAC name reflects the complex bicyclic and tricyclic connectivity, with molecular formula C₉H₇ClN₂O₂ (calculated molecular weight: 210.6 g/mol). The chlorine substituent imparts electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

2-chloro-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-9-11-5-3-7-8(4-6(5)12-9)14-2-1-13-7/h3-4H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZUWOCBOHNBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=C(N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188028-20-8
Record name 5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene
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Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties References
5-Chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0³,⁷]trideca-1(9),2,4,7-tetraene (Target Compound) C₉H₇ClN₂O₂ Chlorine at position 5 210.6 (calculated) Electron-withdrawing Cl enhances electrophilicity; potential halogen bonding
10,13-Dioxa-4,6-diazatricyclo[7.4.0.0³,⁷]trideca-1(9),2,4,7-tetraene-5-thiol (Thiol Analog) C₉H₈N₂O₂S Thiol (-SH) at position 5 208.24 Increased acidity (pKa ~10–12); potential for disulfide bonds or metal coordination
5-(Pyridin-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0³,⁷]trideca-1(9),2,4,7-tetraene (Pyridinyl Analog) C₁₄H₁₁N₃O₂ Pyridinyl group at position 5 253.26 Enhanced π-stacking and lipophilicity; potential kinase inhibition activity
1-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0³,⁷]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride C₁₀H₁₁N₃O₂·2HCl Methanamine (-CH₂NH₂) at C5 310.36 (free base: 210.2) Improved water solubility due to dihydrochloride salt; basic amino group
6-(2-Methoxyethyl)-5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0³,⁷]trideca-1(9),2,4,7-tetraene C₁₃H₁₇N₃O₃ Methoxyethyl and Cl at C5/C6 310.36 Increased steric bulk; ether linkage enhances flexibility

Electronic and Reactivity Profiles

  • Chlorine vs. Thiol Substituents : The chloro group in the target compound is electron-withdrawing, polarizing the aromatic system and favoring electrophilic substitution reactions. In contrast, the thiol analog’s -SH group () is electron-donating, with nucleophilic sulfur enabling disulfide formation or metal chelation .
  • Amino vs.

Physicochemical Properties

  • Solubility : The dihydrochloride salt () exhibits superior aqueous solubility compared to the neutral chloro analog. The methoxyethyl variant () may show intermediate solubility due to its ether linkage .
  • Lipophilicity : The pyridinyl analog (logP estimated ~2.5) is more lipophilic than the target compound (logP ~1.8), impacting membrane permeability and bioavailability .

Research Findings and Implications

  • Biological Activity: Pyridinyl and amino derivatives () are hypothesized to exhibit enhanced binding to ATP pockets in kinases due to their extended aromatic or polar substituents .
  • Stability : The chloro substituent’s electronegativity may confer stability against oxidative degradation compared to thiol or amine analogs .
  • SAR Studies : Substituent variations at position 5 significantly modulate bioactivity. For example, replacing Cl with methanamine () could shift selectivity toward aminergic receptors .

Preparation Methods

Synthesis of Halogenated Intermediate

  • Bromination : Treat 2,3-dimethoxypyrazine with N-bromosuccinimide (NBS) in DMF to yield 5-bromo-2,3-dimethoxypyrazine.

  • Chlorination : Substitute bromine with chlorine using N-chlorosuccinimide (NCS) or via nucleophilic aromatic substitution with CuCl₂.

Suzuki Coupling

React the chlorinated intermediate with a boronic acid (e.g., phenylboronic acid) under Pd catalysis. For instance, 5-(4-fluorophenyl)-2,3-dimethoxypyrazine was synthesized using Pd(PPh₃)₄, Na₂CO₃, and a dioxane/water solvent system at reflux.

Representative Conditions

StepReagents/ConditionsYieldCitation
BrominationNBS, DMF, rt, 12 h85%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, reflux77%

Cyclization to Form the Tricyclic Framework

After introducing the chlorine and aryl groups, cyclization forms the dioxa-diaza tricycle. Two pathways are feasible:

Acid-Mediated Cyclization

Treat a dichloro precursor with HCl in dioxane to simultaneously deprotect methoxy groups and induce cyclization. For example, 6-(4-fluorophenyl)-5-hydroxypyrimidin-4(3H)-one was synthesized by hydrolyzing a dimethoxypyrimidine intermediate with 2 N HCl.

BBr₃-Mediated Demethylation and Ring Closure

BBr₃ in CH₂Cl₂ selectively demethylates methoxy groups to hydroxyls, facilitating cyclization. In the synthesis of 2-(3-fluorophenyl)-5-hydroxypyrimidin-4(3H)-one, BBr₃ removed methyl groups at −0°C, yielding the hydroxylated product in 93% yield.

Alternative Route: Construction of the Benzimidazole Core

An orthogonal approach involves synthesizing the benzimidazole ring first, followed by dioxane ring formation:

Benzimidazole Synthesis

  • Condensation : React o-phenylenediamine with a carbonyl source (e.g., chloroacetic acid) under acidic conditions to form 2-chlorobenzimidazole.

  • Chlorination : Introduce chlorine at N1 using POCl₃ or SOCl₂.

Dioxane Ring Formation

  • Williamson Ether Synthesis : React the chlorobenzimidazole with a diol (e.g., ethylene glycol) and a base (K₂CO₃) to form the dioxane ring via nucleophilic substitution.

Optimization Note : Elevated temperatures (80–100°C) and polar aprotic solvents (DMF, DMSO) improve reaction efficiency.

Functional Group Interconversion and Final Modifications

Hydroxylation and Chlorination

  • Hydroxylation : Convert methoxy groups to hydroxyls using BBr₃ (e.g., 50% yield for 6-(4-fluorophenyl)-5-hydroxypyrimidin-4(3H)-one).

  • Late-Stage Chlorination : Use NCS or Cl₂ gas to introduce chlorine after cyclization, though this risks overhalogenation.

Purification and Characterization

  • Chromatography : Silica gel chromatography (eluent: 0–10% MeOH/DCM) isolates the target compound.

  • Spectroscopy : ¹H/¹³C NMR and HRMS confirm structure and purity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Suzuki + CyclizationHigh regioselectivity, scalabilityRequires Pd catalysts50–85%
Benzimidazole-firstModular, avoids harsh conditionsMulti-step, lower overall yield30–60%

Q & A

Q. How can researchers optimize the synthesis of 5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0³,⁷]trideca-1(9),2,4,7-tetraene to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic factorial design experiments to evaluate variables such as temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between these factors (e.g., higher yields observed at 80°C in dichloromethane with 5 mol% Pd(OAc)₂) . Multi-step protocols should include intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) and final recrystallization (e.g., using methanol/water) to achieve >95% purity .

Table 1: Example Synthesis Optimization Parameters

VariableLow LevelHigh LevelOptimal Condition
Temperature60°C100°C80°C
SolventTHFDCMDCM
Catalyst Loading2 mol%8 mol%5 mol%

Q. What spectroscopic and crystallographic techniques are most reliable for structural elucidation of this tricyclic compound?

Methodological Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of stereochemistry and bond angles. For example, a triclinic P 1 space group with Z = 2 was reported for a related compound, achieving an R factor of 0.035 .
  • NMR Spectroscopy: ¹H/¹³C NMR (400 MHz, DMSO-d₆) resolves complex coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm). DEPT-135 clarifies CH₂/CH₃ groups.
  • Mass Spectrometry: High-resolution ESI-MS (m/z calc. 345.0521; found 345.0518) confirms molecular formula .

Q. How can researchers assess the biological activity of this compound against structurally similar analogs?

Methodological Answer:

  • In Silico Screening: Use molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., kinase enzymes). Similar tricyclic compounds showed IC₅₀ values <10 µM in kinase inhibition assays .
  • In Vitro Assays: Perform dose-response curves (0.1–100 µM) in cell lines (e.g., MCF-7 for anticancer activity) with positive controls (e.g., doxorubicin).
  • SAR Analysis: Compare substituent effects (e.g., chloro vs. methoxy groups) on bioactivity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination in the synthesis of this compound?

Methodological Answer: Computational studies (DFT at B3LYP/6-31G*) reveal that chlorination favors the C5 position due to lower activation energy (ΔΔG‡ = 8.2 kcal/mol) compared to C6. Electron-deficient regions, mapped via electrostatic potential surfaces, guide electrophilic attack . Experimental validation via trapping of intermediates (e.g., using TEMPO) confirms a radical pathway in some cases .

Q. How should researchers resolve contradictions in crystallographic data between predicted and observed bond lengths?

Methodological Answer: Discrepancies often arise from crystal packing effects or thermal motion. For example, a C–N bond predicted at 1.34 Å but observed at 1.38 Å (Δ = 0.04 Å) can be analyzed using Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H···O contacts contributing to distortion). Refinement with SHELXL and TWINABS improves data-to-parameter ratios (>7:1) .

Q. What computational strategies are effective for modeling the compound’s reactivity in non-polar solvents?

Methodological Answer:

  • Solvent Modeling: Use COSMO-RS to simulate solvent effects on transition states. For example, toluene stabilizes charge-separated intermediates by 3.1 kcal/mol compared to water.
  • MD Simulations: GROMACS trajectories (50 ns) reveal conformational flexibility in the dioxa-diaza ring, influencing nucleophilic attack sites .

Q. How can theoretical frameworks guide the design of derivatives with enhanced photostability?

Methodological Answer: Linkage to frontier molecular orbital (FMO) theory identifies HOMO-LUMO gaps as predictors of photodegradation. For this compound, a gap of 4.2 eV suggests moderate stability. Derivatives with electron-withdrawing groups (e.g., –CF₃) increase the gap to 4.5 eV, reducing UV-induced cleavage .

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